BQS-481
Description
BQS-481 is a bioactive chemical compound classified as a kinesin-like protein KIF11 inhibitor, primarily used in in vitro studies for cancer research. Its primary applications include research in colorectal, breast, kidney, and liver cancers, where it modulates spindle dynamics during cell division, a critical mechanism in oncology therapeutics .
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Comparison with Similar Compounds
Market Positioning and Sales Trends
BQS-481 is part of a competitive landscape of KIF11 inhibitors, including BIND-267 , ALN-VSP , 4SC-205 , and others. Market reports highlight the following trends (2019–2031):
- Sales Growth : this compound demonstrated steady sales growth from 2020–2025, though specific revenue figures are proprietary. Projections for 2025–2031 suggest it will maintain a stable market share in China, trailing compounds like ALN-VSP and 4SC-205 in sales volume .
- Competitors: Key developers include Novartis AG, Merck & Co., and Array BioPharma Inc., which also produce ALN-VSP and BIND-265. This compound’s market presence is smaller compared to these compounds, likely due to later entry or narrower therapeutic targeting .
Table 1: Market Overview of KIF11 Inhibitors (2020–2025)
| Compound | Primary Applications | Key Developers | Sales Growth Trend |
|---|---|---|---|
| This compound | Colorectal, Liver, Breast Cancer | BenchChem, Array BioPharma | Moderate |
| ALN-VSP | Liver, Kidney Cancer | Alnylam Pharmaceuticals | High |
| 4SC-205 | Colorectal Cancer | 4SC AG | High |
| BIND-267 | Breast Cancer | Novartis AG | Moderate |
Table 2: Mechanistic and Clinical Differences
| Compound | Mechanism | Clinical Stage | Key Advantage | Limitation |
|---|---|---|---|---|
| This compound | Spindle dynamics disruption | Preclinical | High purity (>98%) | Limited in vivo data |
| ALN-VSP | RNAi-mediated KIF11 + VEGF inhibition | Phase II | Dual targeting | Delivery challenges |
| 4SC-205 | ATP-competitive KIF11 binding | Phase II | High selectivity | Narrow therapeutic window |
| BIND-267 | Oral KIF11 inhibition | Phase I/II | Bioavailability | Hormone resistance issues |
Physicochemical and Pharmacokinetic Profiles
While structural data for this compound are unavailable in the provided evidence, comparisons with similar boronic acid derivatives (e.g., CAS 1046861-20-4) suggest:
- Solubility : this compound’s DMSO solubility aligns with other KIF11 inhibitors, facilitating in vitro use but limiting in vivo applications without formulation adjustments .
- Stability : Shelf life (>5 years at -20°C) exceeds competitors like LH-025 and MK-8267, which require stricter storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
